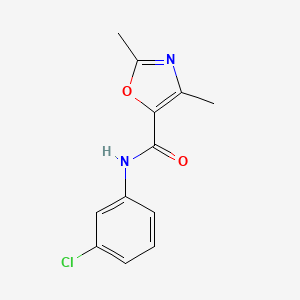

N-(3-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

描述

属性

IUPAC Name |

N-(3-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-7-11(17-8(2)14-7)12(16)15-10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFLWVAVRSGQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chloroaniline with 2,4-dimethyl-1,3-oxazole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions

N-(3-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives with altered oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized oxazole derivatives.

Reduction: Amino derivatives.

Substitution: Substituted oxazole derivatives with various functional groups.

科学研究应用

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of N-(3-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. Additionally, the compound’s structural features, such as the chlorophenyl and oxazole groups, contribute to its binding affinity and specificity towards its targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share core structural motifs with N-(3-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide but differ in substituent patterns, functional groups, or heterocyclic arrangements. These differences influence physicochemical properties, metabolic stability, and target interactions.

Compound A: N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

- Structural Differences :

- Oxazole substituents: 3-(2-chlorophenyl) and 5-methyl (vs. 2,4-dimethyl in the target compound).

- Carboxamide position: Position 4 (vs. position 5).

- Aromatic substituent: 5-Chloro-2-methylphenyl (vs. 3-chlorophenyl).

- Carboxamide at position 4 may alter hydrogen-bonding interactions compared to position 5, affecting target affinity .

Compound B: 3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide

- Structural Differences :

- Substituent on oxazole: 3-(2-chlorophenyl) and 5-methyl (vs. 2,4-dimethyl).

- Carboxamide side chain: A sulfamoylphenyl ethyl group (vs. 3-chlorophenyl).

- The ethyl linker may improve conformational flexibility, enabling adaptation to diverse binding sites .

Compound C: N-[(Pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide

- Structural Differences :

- Oxazole substituents: Unsubstituted (vs. 2,4-dimethyl).

- Carboxamide side chain: Pyridin-2-ylmethyl (vs. 3-chlorophenyl).

- Implications: The pyridine nitrogen enables hydrogen bonding or coordination with metal ions, expanding applications in catalysis or metalloenzyme inhibition.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Metabolic Stability

- The target compound’s 2,4-dimethyl groups on the oxazole may reduce metabolic oxidation compared to analogs with exposed methyl or phenyl groups (e.g., Compound A).

Hydrogen Bonding and Crystal Packing

- The 3-chlorophenyl group’s halogen atom may participate in weak hydrogen bonds or halogen interactions, influencing crystal packing and solubility. In contrast, Compound B’s sulfamoyl group enables stronger hydrogen bonds, likely improving crystallinity and thermal stability .

生物活性

N-(3-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its potential applications in antimicrobial, antifungal, and anticancer therapies, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Its structure includes a 3-chlorophenyl group attached to an oxazole ring, with methyl substitutions at positions 2 and 4, and a carboxamide group at position 5. This unique configuration contributes to its biological activity.

Target of Action:

this compound primarily targets the hepatocyte growth factor receptor (HGFR), which plays a crucial role in cell proliferation and survival.

Mode of Action:

The compound has been shown to inhibit HGFR activity, leading to downstream effects on various biochemical pathways. Notably, it influences the TGF-beta/SMAD signaling pathway, which is involved in cellular responses to growth factors and cytokines.

Pharmacokinetics:

Studies indicate variable pharmacokinetic properties for similar compounds, including absorption rates, distribution profiles, protein binding capacities, metabolism pathways, elimination routes, half-lives, and clearance rates. These factors are essential for determining the therapeutic potential and safety profile of this compound.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown effective inhibition of bacterial growth and fungal infections. For instance:

- Bacterial Inhibition: The compound has been tested against Gram-positive and Gram-negative bacteria with promising results.

- Fungal Activity: It also shows antifungal properties against common strains such as Candida spp., indicating its potential as an antifungal agent.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies:

- NCI-60 Human Tumor Cell Line Screening: The compound was assessed against the NCI-60 panel of human tumor cell lines. It exhibited notable growth inhibition across multiple cancer types with GI50 values indicating strong cytotoxicity in leukemia cell lines .

- Mechanistic Insights: The mechanism involves interference with microtubule dynamics leading to cell cycle arrest and apoptosis in cancer cells. This is supported by tubulin polymerization assays demonstrating that the compound disrupts microtubule assembly .

Immunosuppressive Properties

In addition to its antimicrobial and anticancer activities, there is evidence suggesting that this compound may possess immunosuppressive properties. Studies have indicated that it can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) in response to mitogenic stimuli .

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with similar oxazole derivatives is presented below:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Immunosuppressive Activity |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| 2-(4-chlorophenyl)-N-methyl-1,3-oxazole-5-carboxamide | Moderate | Low | No |

| 5-(4-chlorophenyl)-1,3-thiadiazole | Low | High | No |

This table illustrates that while some compounds may excel in specific areas (e.g., antimicrobial activity), this compound shows a well-rounded profile across multiple biological activities.

常见问题

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(3-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide, and how can reaction yields be maximized?

- Methodological Answer :

- Stepwise synthesis : Begin with condensation of 3-chloroaniline with 2,4-dimethyl-1,3-oxazole-5-carboxylic acid chloride under inert conditions (e.g., nitrogen atmosphere) to minimize hydrolysis.

- Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reactivity .

- Catalysis : Employ coupling agents such as HATU or EDCI to improve amide bond formation efficiency .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR : Use H and C NMR to verify the oxazole ring protons (δ 6.5–7.5 ppm) and carboxamide carbonyl (δ ~165 ppm). Compare with analogous oxazole-carboxamide derivatives .

- IR spectroscopy : Confirm the presence of C=O (1680–1700 cm) and N-H (3300 cm) stretches .

- Mass spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H] at m/z 307.08) .

Q. How can preliminary biological activity screening be designed to assess this compound’s potential as an antimicrobial agent?

- Methodological Answer :

- In vitro assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values .

- Cytotoxicity : Pair antimicrobial testing with mammalian cell viability assays (e.g., MTT on HEK-293 cells) to evaluate selectivity .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological efficacy across studies be resolved?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies (e.g., IC values in cancer cell lines) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding variables .

- Orthogonal assays : Validate activity using independent methods (e.g., SPR for target binding vs. cell-based assays) to rule out false positives .

Q. What computational approaches are suitable for predicting the compound’s molecular targets and binding modes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein targets (e.g., kinases or bacterial enzymes) identified via homology modeling .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and key interactions (e.g., hydrogen bonds with catalytic residues) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve this compound’s potency?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modifications to the chlorophenyl (e.g., fluoro, methyl substituents) or oxazole methyl groups .

- Parallel synthesis : Use automated platforms to generate a 24-member library for high-throughput screening .

- Biophysical validation : Pair SAR data with SPR or ITC to quantify binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。